

repotrectinib pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Repotrectinib

CAS No.: 1802220-02-5

Cat. No.: S541804

Get Quote

Key Pharmacokinetic Parameters

The table below summarizes the primary quantitative pharmacokinetic parameters of **repotrectinib**, providing a core reference for researchers.

Parameter	Value (Geometric Mean \pm CV%)	Conditions / Notes
Absolute Bioavailability	45.7% (19.6%)	Single oral dose [1]
Time to Peak Concentration (T _{max})	2-3 hours	Single dose, fasted [1]
Apparent Volume of Distribution (V _{z/F})	432 L (55.9%)	Single 160 mg dose [1]
Plasma Protein Binding	95.4%	<i>In vitro</i> [1]
Blood-to-Plasma Ratio	0.56	<i>In vitro</i> [1]
Apparent Oral Clearance (CL/F)	15.9 L/h (45.5%)	Single 160 mg dose [1]
Terminal Half-Life (Single Dose)	50.6 hours	Patients with cancer [1]

Parameter	Value (Geometric Mean \pm CV%)	Conditions / Notes
Terminal Half-Life (Steady-State)	35.4 hours	Patients with cancer; reflects autoinduction [1]
Steady-State C _{max}	713 ng/mL (32.5%)	At 160 mg BID maintenance dose [1]
Steady-State AUC _{0-24h}	7210 ng•h/mL (40.1%)	At 160 mg BID maintenance dose [1]
Excretion (Feces)	88.8% (50.6% as unchanged drug)	After a single radiolabeled dose [1]
Excretion (Urine)	4.84% (0.56% as unchanged drug)	After a single radiolabeled dose [1]

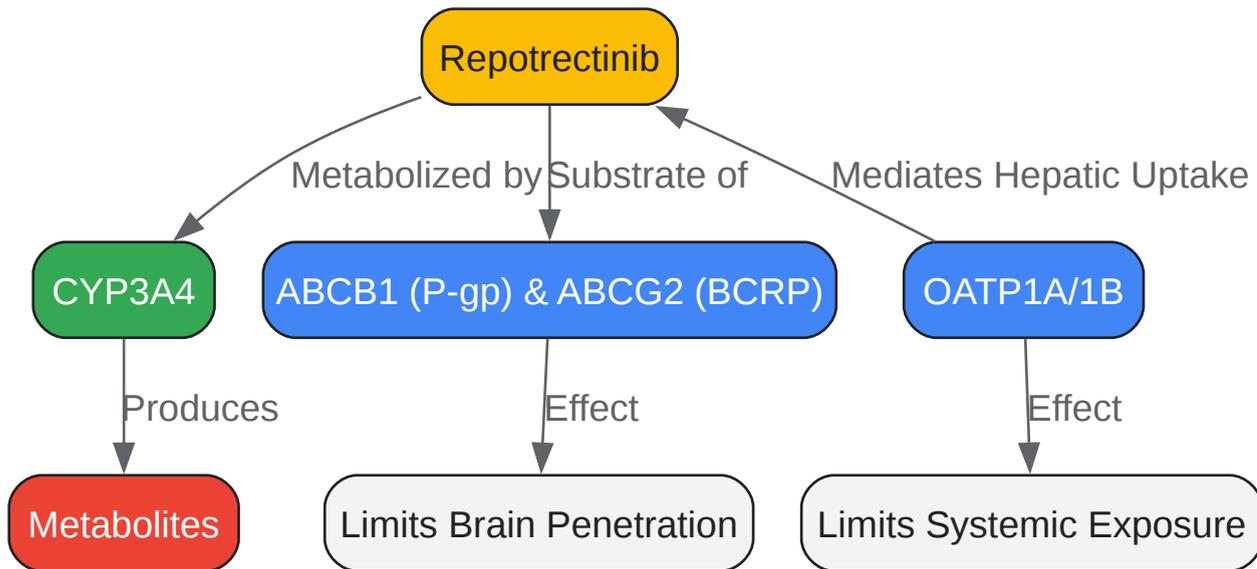
Metabolism and Transporters

Repotrectinib's absorption and distribution are complex and significantly controlled by enzymatic activity and transporter proteins.

- **Metabolism:** **Repotrectinib** is primarily metabolized by the cytochrome P450 enzyme **CYP3A4**, followed by secondary glucuronidation [1]. This makes its systemic exposure highly susceptible to drug-drug interactions with CYP3A4 inhibitors and inducers.
- **Autoinduction:** A hallmark of **repotrectinib**'s pharmacokinetics is time-dependent **autoinduction**. Chronic administration induces CYP3A4 metabolism, leading to a time-varying increase in the drug's own clearance. Population PK models estimate the maximum induced clearance (CL_{MAX}) can reach **4.9 times the baseline clearance** [2]. This is why the terminal half-life shortens from ~50 hours after a single dose to ~35 hours at steady-state [1].
- **Transporter Interactions:**
 - **Efflux Transporters (ABCG2/BCRP, ABCB1/P-gp):** **Repotrectinib** is a substrate for these efflux transporters, which limit its oral availability and brain penetration. Preclinical studies in knockout mice show that the absence of Abcb1a/1b and Abcg2 can increase brain-to-plasma ratios by **14.2-fold** [3].
 - **Uptake Transporter (OATP1A/1B):** **Repotrectinib** is a substrate for OATP1A/1B transporters, which mediate its liver uptake. Oatp1a/1b deficiency in mice resulted in a **2.3-fold increase in**

oral availability, indicating these transporters play a key role in removing the drug from circulation and limiting systemic exposure [3].

The following diagram illustrates the key roles of metabolizing enzymes and transporters in **repotrectinib**'s disposition:



[Click to download full resolution via product page](#)

*Key enzymes and transporters in **repotrectinib** pharmacokinetics.*

Key Experimental Protocols

Understanding the foundational data requires insight into the methodologies used.

- **Transporter Assay (In Vitro):** The interaction with efflux transporters was characterized using polarized **Madin-Darby Canine Kidney (MDCK-II) cells** stably transduced with human ABCB1, ABCG2, or mouse Abcg2 [3].
 - **Methodology:** Cells were grown on transwell membranes to form intact monolayers. After pre-incubation with specific inhibitors (e.g., zosuquidar for ABCB1, Ko143 for ABCG2), the transepithelial transport of **repotrectinib** (5 μ M) from the apical-to-basolateral and basolateral-to-apical directions was measured over 8 hours. The **efflux transport ratio** (ratio of apical-to-basolateral vs. basolateral-to-apical translocation) was calculated to confirm active transport [3].
- **In Vivo Transporter and Enzyme Studies:** The *in vivo* impact of transporters and metabolism was quantified using **genetically modified mouse models** [3].

- **Methodology:** Wild-type, Abcb1a/1b-deficient, Abcg2-deficient, Abcb1a/1b;Abcg2-deficient, Oatp1a/1b-deficient, Cyp3a-deficient, and humanized CYP3A4 transgenic mice were used. **Repotrectinib** (10 mg/kg) was administered orally or intravenously. Plasma and tissue (brain, liver, small intestine) samples were collected over time and analyzed using LC-MS/MS to determine concentration-time profiles and calculate parameters like AUC and tissue-to-plasma ratios [3].
- **Population Pharmacokinetic (PopPK) Modeling:** A PopPK model was developed using data from 620 adults and 24 pediatric participants across multiple studies [2].
 - **Methodology:** The final model was a **two-compartment model with first-order absorption and an absorption lag time**. A key feature was the incorporation of a **time-varying clearance** driven by a concentration-dependent (C_{trough}) autoinduction function. This empirical model characterized the increase in clearance over time without the computational complexity of a full enzyme turnover model. The model also estimated the effects of body weight and age on key parameters [2].

Clinical Dosing and Drug-Drug Interactions

The pharmacokinetic profile directly informs clinical use, particularly the dosing regimen and management of drug interactions.

- **Dosing Regimen:** The approved dosing regimen (160 mg once daily for 14 days, then 160 mg twice daily) is designed to manage the autoinduction process. The initial lower dose allows for the gradual induction of CYP3A4, mitigating the risk of excessive initial exposure and improving tolerability before reaching the higher maintenance dose [4] [2] [5].
- **Drug-Drug Interactions (DDIs):** Due to its metabolic and transporter profile, **repotrectinib** has several critical DDIs.
 - **CYP3A4 Inducers/Inhibitors:** **Strong CYP3A4 inducers** (e.g., rifampin, carbamazepine) and **inhibitors** (e.g., ketoconazole, itraconazole) can significantly alter **repotrectinib** exposure. The product label recommends avoiding concomitant use. Strong or moderate CYP3A4 inhibitors should be discontinued for 3-5 half-lives before starting **repotrectinib** [4] [5] [6].
 - **CYP3A4 and P-gp Substrates:** As a CYP3A4 inducer, **repotrectinib** can decrease the exposure of other drugs metabolized by this enzyme. It may also interact with P-gp substrates. Concomitant use with sensitive CYP3A4 substrates (where minimal concentration changes can cause therapeutic failure) should be avoided [4] [5].

The table below summarizes these critical clinical considerations and management strategies.

Interaction Category	Interacting Substance	Effect on Repotrectinib Exposure	Clinical Recommendation
Enzyme Inhibitors	Strong/moderate CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin)	Increased	Avoid concomitant use. Discontinue strong/moderate inhibitor for 3-5 half-lives before initiation [5] [6].
Enzyme Inducers	Strong CYP3A4 inducers (e.g., rifampin, carbamazepine)	Decreased	Avoid concomitant use [5] [6].
Transporter Substrates	P-gp substrates (e.g., digoxin, dabigatran)	N/A (affects other drug)	Repotrectinib may decrease concentrations of P-gp substrates; monitor [5].
Food & Others	Grapefruit / grapefruit juice	Increased (predicted)	Avoid (acts as a CYP3A4 inhibitor) [7].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Repotrectinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. A Novel Empirical Autoinduction Model to Characterize the ... [pubmed.ncbi.nlm.nih.gov]
3. ABCB1 and ABCG2 Control Brain Accumulation and Intestinal ... [pmc.ncbi.nlm.nih.gov]
4. Repotrectinib - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
5. Augtyro (repotrectinib) dosing, indications, interactions, ... [reference.medscape.com]
6. Repotrectinib Monograph for Professionals [drugs.com]

7. Repotrectinib (Augtyro) 2025 Updates: Uses in Cancer, ... [oncodaily.com]

To cite this document: Smolecule. [repotrectinib pharmacokinetics and metabolism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541804#repotrectinib-pharmacokinetics-and-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com